Ciglitazone

Descripción general

Descripción

La ciglitazona es un miembro de la clase de compuestos de tiazolidindiona, desarrollado por Takeda Pharmaceuticals a principios de la década de 1980 . Se considera el compuesto prototípico para esta clase, que incluye otros compuestos notables como la pioglitazona y la troglitazona . Aunque la ciglitazona nunca se usó como medicamento, despertó un interés significativo en los efectos de las tiazolidindionas . La ciglitazona es un ligando potente y selectivo para el receptor activado por proliferador de peroxisomas gamma (PPARγ), que desempeña un papel crucial en la regulación del metabolismo de la glucosa y los lípidos .

Métodos De Preparación

La síntesis de ciglitazona implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen la formación del anillo de tiazolidindiona y la unión del grupo bencilo. La ruta sintética generalmente involucra los siguientes pasos:

Formación del anillo de tiazolidindiona: Esto se logra haciendo reaccionar una amina adecuada con un tioéster en condiciones ácidas.

Unión del grupo bencilo: El grupo bencilo se introduce a través de una reacción de sustitución nucleofílica, donde un haluro de bencilo reacciona con el intermedio de tiazolidindiona.

Los métodos de producción industrial para la ciglitazona probablemente implicarían la optimización de estos pasos para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

Análisis De Reacciones Químicas

La ciglitazona experimenta diversas reacciones químicas, que incluyen:

Oxidación: La ciglitazona se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: La reducción de ciglitazona puede conducir a la formación de derivados de tiazolidina.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes sustituyentes en el grupo bencilo.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos como el metóxido de sodio para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

Antidiabetic Effects

Ciglitazone was initially developed as an antihyperglycemic agent. It has demonstrated significant efficacy in improving insulin sensitivity and promoting beta-cell function in diabetic models.

- Mechanism of Action : this compound enhances insulin sensitivity by activating PPARγ, leading to increased glucose uptake in peripheral tissues and improved lipid metabolism. In studies involving db/db mice, this compound treatment resulted in better insulin synthesis and storage compared to untreated controls, indicating its potential to protect pancreatic islets from stress-induced damage .

- Case Study : In a study on ob/ob and db/db mice, this compound treatment led to moderate granulation of beta cells and improved overall pancreatic morphology. This suggests that this compound may help maintain the structural integrity of pancreatic islets under diabetic conditions .

Cancer Therapeutics

Recent studies have explored the anticancer properties of this compound, particularly in glioblastoma and bladder cancer.

- Glioblastoma : this compound has been shown to inhibit the viability of human glioblastoma cell lines (U87MG) through apoptosis induction. This effect highlights its potential as an adjunct therapy in glioblastoma treatment .

- Bladder Cancer : In vitro studies demonstrated that this compound could induce TRAIL (TNF-related apoptosis-inducing ligand) expression in bladder cancer cell lines (RT4 and T24), suggesting that it may enhance apoptotic signaling pathways in these cells .

Autoimmune Diseases

This compound's immunomodulatory effects have garnered attention for potential applications in treating autoimmune diseases.

- Th17 Cell Differentiation : Research indicates that this compound inhibits Th17 cell differentiation and cytokine production, which are critical in several autoimmune disorders such as rheumatoid arthritis and inflammatory bowel disease. By modulating the cell cycle and reducing IL-17 production, this compound could serve as a therapeutic option for managing autoimmune conditions .

- Case Study : A study demonstrated that this compound treatment reduced IL-1β-mediated enhancement of Th17 differentiation, highlighting its potential role in regulating inflammatory responses associated with autoimmune diseases .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects across various models.

- Sepsis Model : In experimental sepsis models, this compound exhibited significant anti-inflammatory effects by modulating inflammatory pathways, suggesting its utility in managing sepsis-related complications .

- Airway Remodeling : this compound's anti-fibrotic effects were observed in rhinovirus-induced airway remodeling models. It decreased the expression of matrix metalloproteinase-9 (MMP-9) and transforming growth factor-beta (TGF-β), indicating potential therapeutic benefits in asthma management .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

La ciglitazona ejerce sus efectos uniéndose al dominio de unión a ligando de PPARγ con alta afinidad (EC50 de 3,0 μM) . Esta unión activa PPARγ, que a su vez regula la transcripción de genes involucrados en el metabolismo de la glucosa y los lípidos. La activación de PPARγ conduce a un aumento de la sensibilidad a la insulina, una mayor adipogénesis y una disminución de la diferenciación y la angiogénesis en las células endoteliales de la vena umbilical humana . Además, la ciglitazona disminuye la producción de factor de crecimiento endotelial vascular por las células de la granulosa humana .

Comparación Con Compuestos Similares

La ciglitazona se compara a menudo con otras tiazolidindionas, como:

Troglitazona: La primera tiazolidindiona que se comercializó, pero se retiró debido a la toxicidad hepática grave.

Rosiglitazona: Otra tiazolidindiona con un mecanismo de acción similar, pero asociada con riesgos cardiovasculares.

La singularidad de la ciglitazona radica en su papel como el compuesto prototípico de la clase de las tiazolidindionas, sirviendo como base para el desarrollo de otras tiazolidindionas de uso clínico .

Actividad Biológica

Ciglitazone, a member of the thiazolidinedione (TZD) class, is primarily recognized for its role as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). Although it is not used clinically as a drug, it has been instrumental in the development of other TZD medications. This article explores the biological activity of this compound, focusing on its effects on various biological pathways, enzyme activities, and potential therapeutic applications, particularly in metabolic disorders and cancer.

This compound activates PPARγ with an effective concentration (EC50) of approximately 3 μM and shows at least 33-fold selectivity over PPARα and PPARδ . This activation leads to several downstream effects, including modulation of glucose metabolism, lipid homeostasis, and anti-inflammatory responses.

Effects on Enzyme Activities

Recent studies have highlighted this compound's impact on key enzymes involved in erythrocyte function:

- Carbonic Anhydrase II (CA II) : this compound inhibits CA II with an IC50 of 0.0063 mM for hydratase activity and 0.047 mM for esterase activity. This inhibition may contribute to the anemia observed with TZD treatments .

- Glucose-6-Phosphate Dehydrogenase (G6PD) : The compound also inhibits G6PD activity with an IC50 of 0.067 mM, further implicating its role in erythrocyte integrity and function .

Antidiabetic Properties

This compound exhibits hypoglycemic effects, making it a subject of interest in diabetes research. It enhances insulin sensitivity and promotes adipogenesis by increasing adiponectin levels in various cell types .

Anti-Cancer Activity

This compound has shown promise in cancer research, particularly regarding bladder cancer. Studies indicate that this compound can induce apoptosis in bladder cancer cell lines (e.g., T24) through both intrinsic and extrinsic pathways. It does so by up-regulating TRAIL (TNF-related apoptosis-inducing ligand) expression and down-regulating anti-apoptotic proteins such as c-FLIP and survivin, thus restoring TRAIL sensitivity in resistant cells .

Case Study: Bladder Cancer

In vivo studies using nude mice demonstrated that this compound treatment significantly inhibited the growth of high-grade bladder tumors derived from T24 cells. The tumor volume in treated mice remained stable compared to control groups, underscoring this compound's potential as an anti-cancer agent .

Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties, which are partially mediated through the upregulation of GILZ (glucocorticoid-induced leucine zipper), a protein that plays a critical role in modulating inflammatory responses . This effect is particularly relevant in conditions characterized by chronic inflammation.

Summary of Biological Activities

| Activity | Effect | IC50/EC50 |

|---|---|---|

| PPARγ Activation | Hypoglycemic effects | EC50 = 3 μM |

| Inhibition of CA II | Contributes to anemia | IC50 = 0.0063 mM (hydratase), 0.047 mM (esterase) |

| Inhibition of G6PD | Affects erythrocyte integrity | IC50 = 0.067 mM |

| Induction of Apoptosis | In bladder cancer cells | - |

| Upregulation of TRAIL | Restores sensitivity to TRAIL-induced apoptosis | - |

| Anti-inflammatory effects | Modulates immune response | - |

Propiedades

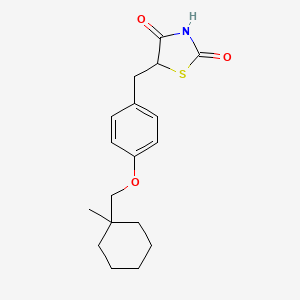

IUPAC Name |

5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-18(9-3-2-4-10-18)12-22-14-7-5-13(6-8-14)11-15-16(20)19-17(21)23-15/h5-8,15H,2-4,9-12H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFWTZACSRHJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040757 | |

| Record name | Ciglitizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74772-77-3 | |

| Record name | Ciglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74772-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciglitazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09201 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ciglitizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[[4-[(1-Methylcyclohexyl)methoxy]phenyl]methyl]-2,4-thiazolidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8QXS1WU8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.